

Application Notes & Protocols: Scale-Model Fire Testing of Fireshield C2 Coated Materials

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Compound of Interest

Compound Name: Fireshield C2

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Introduction to Intumescent Technology and Scale-Model Testing

Intumescent coatings represent a critical technology in passive fire protection.^{[1][2]} Unlike inert fire-resistant materials, these coatings are reactive; when exposed to high temperatures, they undergo a chemical transformation, swelling to many times their original thickness.^{[1][3]} This process creates a stable, insulating carbonaceous char that shields the underlying substrate (e.g., steel, wood) from the damaging effects of fire, significantly delaying structural failure and allowing crucial time for evacuation and emergency response.^{[1][2][4]}

1.1 The Principle of Intumescent Fire Protection

The efficacy of an intumescent coating hinges on a synergistic chemical reaction between three key components:

- **Acid Donor:** Often a compound like ammonium polyphosphate, which decomposes at high temperatures (approx. 316°C) to produce polyphosphoric acid.^[4]
- **Char Donor (Carbonific):** A carbon-rich source, which reacts with the acid to form a stable, non-combustible carbon char.
- **Blowing Agent (Spumific):** A substance like melamine, which decomposes to release non-flammable gases (e.g., ammonia, carbon dioxide).^[4] These gases cause the char to expand

into a foam-like, insulating barrier.[1][4]

This resulting char layer is a poor conductor of heat, effectively slowing heat transfer to the protected material.[1][3]

1.2 The Role of **Fireshield C2**

Fireshield C2 is a waterborne, thin-film intumescent coating designed for the fire protection of interior structural steel. As a C2 system, it is intended for use in interior zones where air humidity can exceed 75%.[5] Its formulation is engineered to provide a specific fire resistance rating (e.g., 30-60 minutes) by forming a protective char layer when heated, consistent with the principles described above. The performance of such a coating is critically dependent on its application to a precise dry film thickness (DFT), as specified in the manufacturer's loading schedules.[6]

1.3 Rationale for Scale-Model Fire Testing

While full-scale fire tests, such as those described in ASTM E119, are the definitive standard for regulatory approval, they are often impractical and cost-prohibitive for research, product development, and quality control. Scale-model testing offers a scientifically robust and cost-effective alternative for evaluating the comparative performance of fire-retardant coatings.

Methodologies like the cone calorimeter test (ISO 5660-1) are invaluable for this purpose.[7][8] This bench-scale method exposes a small sample (e.g., 100mm x 100mm) to a controlled, uniform radiant heat flux, simulating fire conditions.[7][9][10] By measuring parameters such as time to ignition, heat release rate (HRR), mass loss rate, and smoke production, researchers can quantitatively assess the coating's ability to protect the substrate.[7][9] These tests allow for rapid iteration and comparison of different coating formulations or application thicknesses, providing critical data that can be used to model and predict performance in larger-scale scenarios.[7][11]

Materials and Equipment

2.1 **Fireshield C2**: Properties and Handling

Proper handling and application are paramount for achieving the intended fire protection. The following table summarizes key properties and conditions for **Fireshield C2**, derived from

manufacturer technical data sheets.

Property	Specification	Rationale & Notes
Product Type	Waterborne, thin-film intumescent coating	Designed for interior structural steel; low VOC emissions.[5]
Application Method	Airless spray (recommended); Brush/Roller for touch-ups	Airless spray ensures uniform film thickness, which is critical for consistent performance.[5] [12]
Substrate Primer	Fireshield® approved primer required	Ensures proper adhesion of the intumescent coat to the steel, preventing delamination during a fire.[5][12]
Application Temp.	+5°C to +35°C (Air)	Temperature affects viscosity and drying time. Application outside this range can compromise film integrity.[5] [13]
Relative Humidity	20% to 85%	High humidity significantly extends drying time and can affect the curing process of a waterborne coating.[5][13]
Max Wet Film (WFT)	1000µm per coat	Applying a layer that is too thick can lead to cracking, poor adhesion, and extended drying times.[5][12][13]
Storage	Indoors, +5°C to +35°C	Protect from freezing and high heat, which can damage the emulsion.[5]

2.2 Substrate Materials

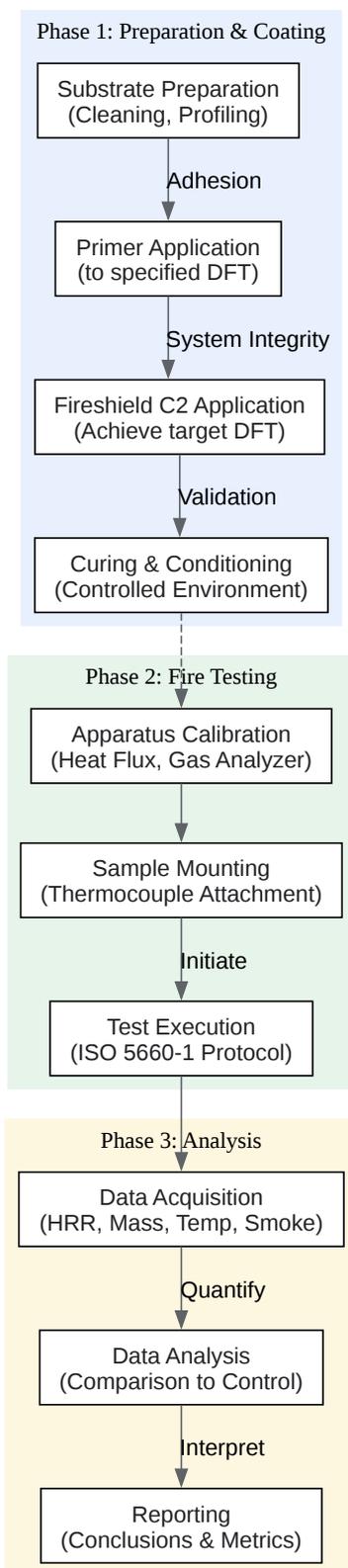
- Primary Substrate: Mild steel plates, 100mm x 100mm with a thickness of 3mm to 6mm. The specific thickness should be recorded as it influences heat sink capacity.
- Control Substrate: Identical steel plates, left uncoated, to serve as a baseline for performance evaluation.
- Alternative Substrates: For specific research, other materials like Douglas Fir plywood or concrete can be used, but results will not be directly comparable to steel.[14]

2.3 Testing Apparatus and Instrumentation

- Cone Calorimeter (ISO 5660-1 compliant): Capable of applying a controlled radiant heat flux (typically 35 kW/m² or 50 kW/m²) and measuring heat release rate, smoke production, and mass loss.[7][9][15]
- Thermocouples (Type K): For measuring the temperature on the back (unexposed) face of the steel substrate. This is a critical measurement for assessing thermal insulation efficiency.
- Digital Calipers: For measuring substrate thickness.
- Dry Film Thickness (DFT) Gauge: An electronic gauge for accurately measuring the thickness of the primer and intumescent coatings. This is a critical quality control step.
- Environmental Chamber/Conditioning Room: Capable of maintaining 73.4 ± 5°F (23 ± 2°C) and 50 ± 5% relative humidity for sample conditioning.[16]
- Airless Sprayer: With appropriate tip size and pressure settings as recommended by Fireshield.
- Personal Protective Equipment (PPE): Safety goggles, gloves, and appropriate respiratory protection during coating application.

Experimental Workflow Overview

The following diagram outlines the logical flow from sample preparation to data analysis for a robust and repeatable scale-model fire test.



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Caption: High-level workflow for scale-model fire testing of coated materials.

Protocol 1: Substrate Preparation and Coating Application

Causality: The protective system is only as strong as its weakest link. Improper substrate preparation or coating application will lead to premature failure (e.g., delamination) and produce invalid data. This protocol ensures a consistent and valid sample set.

4.1 Substrate Cleaning and Priming

- **Degrease:** Thoroughly clean all steel substrates with a suitable solvent to remove any oils, grease, or contaminants.
- **Surface Profile:** For optimal adhesion, ensure the steel has an appropriate surface profile (e.g., via abrasive blasting to SA2.5), as specified for the chosen primer system.
- **Primer Application:** Apply a Fireshield-approved anti-corrosive primer using an airless sprayer. Apply to the manufacturer's recommended DFT.
- **Curing:** Allow the primer to cure fully according to its technical data sheet before applying the intumescent coating.

4.2 Fireshield C2 Application

- **Mixing:** Gently stir the **Fireshield C2** until it is of a uniform consistency. Do not excessively agitate or introduce air.
- **First Coat:** Apply the first coat using a calibrated airless sprayer. Hold the nozzle approximately 6-12 inches from the surface and apply in smooth, consistent strokes.^[17]
- **Wet Film Thickness (WFT) Check:** Periodically check the WFT during application to ensure it does not exceed 1000µm.^[5]
- **Drying:** Allow the first coat to dry. At 23°C and 50% RH, this is typically a minimum of 8 hours before recoating.^[13]
- **Multi-Coat Application:** Apply subsequent coats as needed to achieve the target DFT specified for the desired fire rating.^{[6][13]} Allow adequate drying time between coats.

- **Final DFT Measurement:** Once the coating system is fully cured, use a calibrated electronic DFT gauge to measure and record the final thickness at multiple points on each sample. Samples with DFT outside a $\pm 10\%$ tolerance of the target should be rejected. This step is a critical self-validation check.

Protocol 2: Sample Conditioning

Causality: The moisture content of the substrate and coating can significantly affect fire performance. Conditioning to a standardized equilibrium ensures that test results are comparable and not skewed by environmental variables.[\[16\]](#)

- **Placement:** Place all coated and uncoated (control) samples in an environmental chamber.
- **Environment:** Set the chamber to maintain a temperature of $73.4 \pm 5^\circ\text{F}$ ($23 \pm 2^\circ\text{C}$) and a relative humidity of $50 \pm 5\%$.[\[16\]](#)
- **Duration:** Condition the samples for a minimum of 7 days, or until they reach a constant mass (defined as a mass change of less than 0.1% over a 24-hour period).
- **Handling:** Handle conditioned samples with clean gloves to prevent contamination before testing.

Protocol 3: Scale-Model Fire Test Execution (ISO 5660-1)

Causality: This protocol uses the standardized cone calorimeter method to generate quantitative, repeatable data on the material's reaction to fire. Adherence to the standard is essential for data integrity and comparability.

6.1 Test Apparatus Setup and Calibration

- **Heat Flux Calibration:** Calibrate the cone calorimeter's radiant heater to provide the desired heat flux at the sample surface (e.g., 50 kW/m^2). This is a common level for simulating developing fires.
- **Gas Analyzer Calibration:** Calibrate the oxygen analyzer and other gas measurement systems according to the instrument manufacturer's instructions.

- Load Cell Calibration: Zero and calibrate the load cell used for measuring mass loss.

6.2 Data Acquisition Parameters

Parameter	Unit	Rationale
Heat Flux	kW/m ²	Simulates the thermal load from a fire.[9]
Time to Ignition (TTI)	seconds	Measures the coating's resistance to producing flammable vapors.
Heat Release Rate (HRR)	kW/m ²	The single most important variable in characterizing fire hazard.[7][11]
Total Heat Release (THR)	MJ/m ²	The total energy produced; indicates the fuel contribution of the material.[7]
Mass Loss Rate (MLR)	g/s	Measures the rate of material decomposition.[7]
Smoke Production Rate (SPR)	m ² /s	Quantifies smoke obscuration, a key factor in life safety.[7][11]
Back Face Temperature	°C	Directly measures the thermal insulation performance of the coating.

6.3 Step-by-Step Test Procedure

- Thermocouple Attachment: Securely attach a Type K thermocouple to the center of the back (unexposed) face of the test specimen.
- Sample Mounting: Place the conditioned specimen in the sample holder. Ensure it is horizontally oriented and centered under the cone heater.

- **Initiate Data Logging:** Start the data acquisition system to record all parameters listed in Table 6.2.
- **Expose to Heat:** Expose the sample to the pre-calibrated heat flux. The test begins at this moment ($T=0$).
- **Ignition:** The spark igniter will be positioned over the sample. Record the time of sustained flaming as the Time to Ignition.[7]
- **Test Duration:** Continue the test for a predetermined duration (e.g., 20 minutes) or until flaming ceases and the heat release rate has returned to the pre-test baseline.
- **Post-Test Observation:** After the test, allow the sample to cool. Photograph the resulting char and note its physical characteristics (e.g., expansion, integrity, cracking).
- **Repeatability:** Test a minimum of three replicate samples for each condition (e.g., each DFT and the uncoated control) to ensure statistical validity.

Data Analysis and Interpretation

7.1 Key Performance Metrics The primary goal is to compare the performance of the **Fireshield C2**-coated samples against the uncoated control samples. Key metrics include:

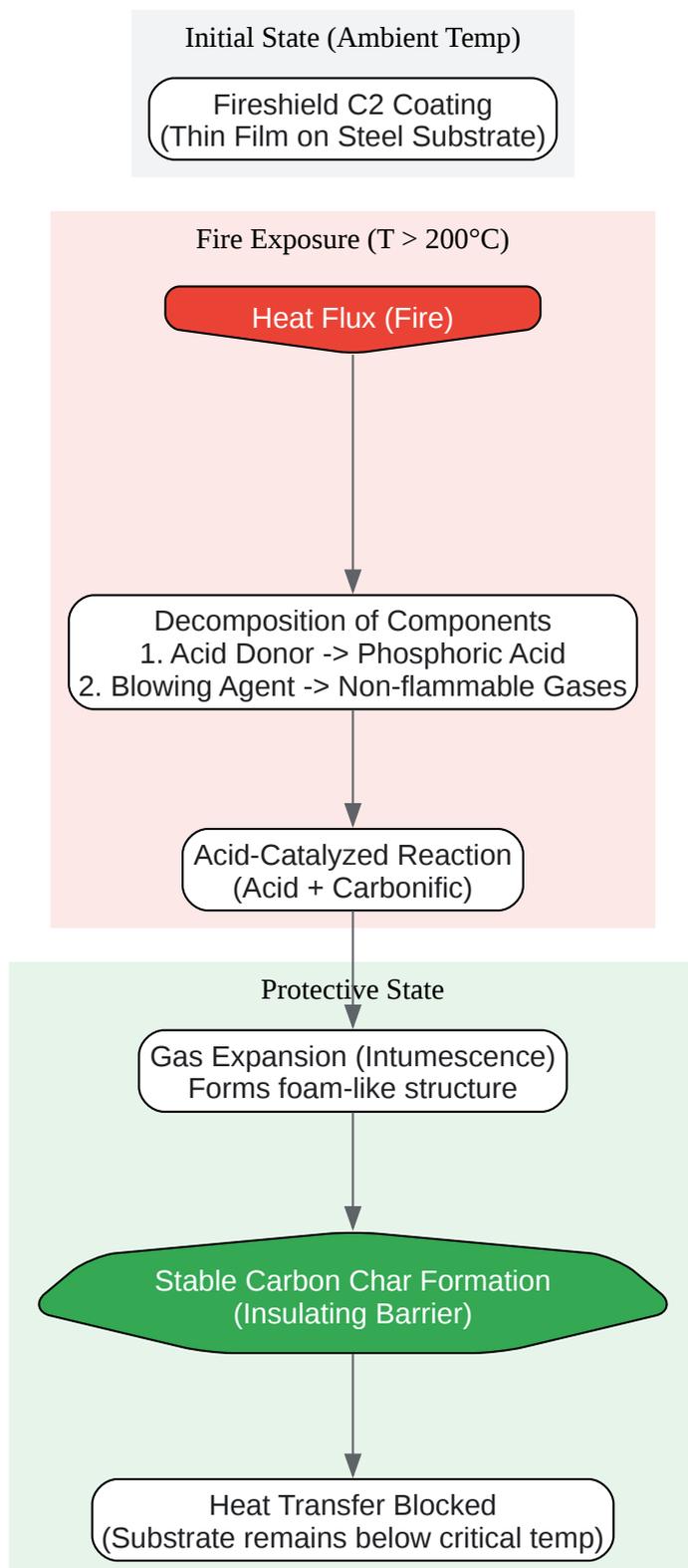
- **Increased Time to Ignition:** A longer TTI indicates the coating is effectively delaying the substrate's involvement in the fire.
- **Reduced Peak Heat Release Rate (pHRR):** A lower pHRR demonstrates that the coating is reducing the fire's intensity and potential for growth.
- **Delayed Time to pHRR:** A longer time to reach the peak heat release rate shows the coating is slowing the fire development.
- **Reduced Total Heat Release (THR):** A lower THR signifies a smaller overall fuel contribution from the material.
- **Slower Back Face Temperature Rise:** This is the most direct measure of the coating's insulating efficiency. Plot the temperature vs. time for both coated and uncoated samples. The difference in the rate of temperature rise quantifies the protection offered.

7.2 Establishing Self-Validation Checks

- **Control Sample Consistency:** The results from the uncoated control samples should be highly consistent across replicates. High variability could indicate an issue with the test apparatus or procedure.
- **Replicate Consistency:** The results for the three (or more) replicate coated samples should show low standard deviation for key metrics.
- **Correlation of DFT and Performance:** For tests conducted with varying DFTs, there should be a logical correlation (e.g., higher DFT leads to a slower back face temperature rise). A lack of correlation may suggest an issue with coating application or curing.

Mechanism of Protection: Fireshield C2

The diagram below illustrates the sequence of events as the **Fireshield C2** coating responds to a fire, transforming from a thin paint layer into a thick, life-saving insulating barrier.



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Caption: The intumescent reaction mechanism of **Fireshield C2** under fire conditions.

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